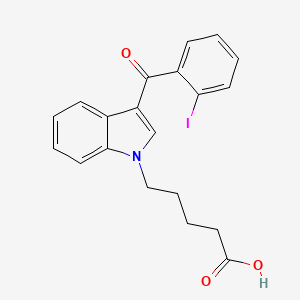

AM694 Metabolito del ácido N-pentanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

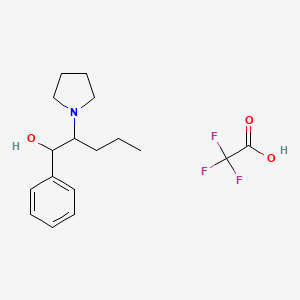

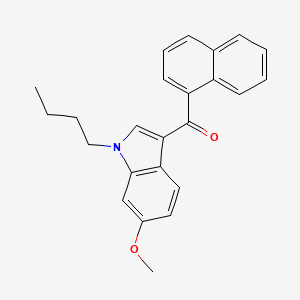

- El metabolito de ácido N-pentanoico AM694, con la fórmula química C20H18INO3, es un sólido cristalino.

- Es un posible metabolito de fase I del AM694, un cannabinoide sintético.

- El AM694 exhibe una alta afinidad tanto para los receptores CB1 centrales como para los receptores CB2 periféricos .

- las propiedades fisiológicas y toxicológicas de este metabolito específico aún no se han explorado.

Aplicaciones Científicas De Investigación

- Las aplicaciones de investigación abarcan múltiples campos:

Química forense y toxicología: Posible uso en pruebas y análisis de drogas.

Medicina: Investigando sus efectos farmacológicos y posibles aplicaciones terapéuticas.

Biología: Estudiando su impacto en los sistemas biológicos.

Industria: Posibles aplicaciones en productos farmacéuticos u otras industrias.

Mecanismo De Acción

- Se desconoce el mecanismo preciso por el cual el metabolito de ácido N-pentanoico AM694 ejerce sus efectos.

- Es probable que interactúe con los receptores CB1 y CB2, afectando las vías de señalización.

Análisis Bioquímico

Biochemical Properties

AM694 N-pentanoic acid metabolite plays a role in biochemical reactions as a phase I metabolite of AM694. It is known to interact with cannabinoid receptors, specifically the central CB1 and peripheral CB2 receptors . These interactions are crucial for understanding the compound’s effects on the endocannabinoid system. The binding affinity of AM694 N-pentanoic acid metabolite to these receptors influences various physiological processes, including pain modulation, appetite regulation, and immune response .

Cellular Effects

AM694 N-pentanoic acid metabolite affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with CB1 and CB2 receptors can lead to changes in intracellular signaling cascades, affecting processes such as neurotransmitter release, cell proliferation, and apoptosis . Additionally, AM694 N-pentanoic acid metabolite may impact gene expression by altering the transcription of genes involved in cannabinoid receptor signaling .

Molecular Mechanism

The molecular mechanism of action of AM694 N-pentanoic acid metabolite involves its binding interactions with cannabinoid receptors. By binding to CB1 and CB2 receptors, the compound can either inhibit or activate these receptors, leading to downstream effects on cellular signaling pathways . This interaction can result in changes in cyclic adenosine monophosphate (cAMP) levels, calcium ion flux, and other second messenger systems. Furthermore, AM694 N-pentanoic acid metabolite may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AM694 N-pentanoic acid metabolite can change over time. The compound’s stability and degradation are important factors to consider. AM694 N-pentanoic acid metabolite is stable under certain storage conditions, such as -20°C, and can remain stable for up to five years . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to AM694 N-pentanoic acid metabolite can lead to changes in cellular responses and potential desensitization of cannabinoid receptors .

Dosage Effects in Animal Models

The effects of AM694 N-pentanoic acid metabolite vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including alterations in behavior, motor function, and cardiovascular parameters . Threshold effects have been observed, where a certain dosage level is required to elicit a significant physiological response. Understanding the dosage-dependent effects of AM694 N-pentanoic acid metabolite is crucial for its potential therapeutic applications and safety assessment .

Metabolic Pathways

AM694 N-pentanoic acid metabolite is involved in metabolic pathways related to the metabolism of synthetic cannabinoids. It is a phase I metabolite formed through the oxidation of AM694 . Enzymes such as cytochrome P450s play a key role in the metabolic conversion of AM694 to its N-pentanoic acid metabolite . This metabolic pathway can influence the compound’s bioavailability, distribution, and elimination from the body. Additionally, the presence of AM694 N-pentanoic acid metabolite can affect metabolic flux and the levels of other metabolites in the endocannabinoid system .

Transport and Distribution

The transport and distribution of AM694 N-pentanoic acid metabolite within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The localization of AM694 N-pentanoic acid metabolite within cells can affect its activity and function. For example, its distribution in the brain can influence its effects on neuronal signaling and behavior . Understanding the transport and distribution mechanisms of AM694 N-pentanoic acid metabolite is essential for predicting its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of AM694 N-pentanoic acid metabolite can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules involved in cellular metabolism . The subcellular distribution of AM694 N-pentanoic acid metabolite can also affect its role in modulating cellular processes and signaling pathways .

Métodos De Preparación

- Las rutas sintéticas detalladas y las condiciones de reacción para el metabolito de ácido N-pentanoico AM694 no están ampliamente documentadas.

- Los métodos de producción industrial también son escasos debido a su limitada caracterización.

Análisis De Reacciones Químicas

- El metabolito de ácido N-pentanoico AM694 probablemente experimenta diversas reacciones, incluida la oxidación, la reducción y la sustitución.

- Los reactivos y condiciones comunes para estas reacciones no están bien establecidos.

- Los productos principales formados a partir de estas reacciones aún deben estudiarse.

Comparación Con Compuestos Similares

- Desafortunadamente, las comparaciones directas con compuestos similares son limitadas en la literatura disponible.

- Se necesita más investigación para destacar su singularidad e identificar compuestos relacionados.

Propiedades

IUPAC Name |

5-[3-(2-iodobenzoyl)indol-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJDOAITNOJOHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)C3=CC=CC=C3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017721 |

Source

|

| Record name | AM694 N-pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432900-96-3 |

Source

|

| Record name | AM694 N-pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)

![(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B592895.png)

![Ethanone, 1-[tetrahydro-5-(hydroxymethyl)-2-methyl-3-furanyl]-, [2S-](/img/new.no-structure.jpg)

![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)